molecular formula C10H21ClN2O B1523484 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride CAS No. 1286264-64-9

1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride

Cat. No.: B1523484
CAS No.: 1286264-64-9
M. Wt: 220.74 g/mol
InChI Key: HFVRCQFTPHQEQX-UHFFFAOYSA-N
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Description

1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O and its molecular weight is 220.74 g/mol. The purity is usually 95%.
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Biological Activity

1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride, with the CAS number 1286264-64-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H21ClN2O
  • Molecular Weight : 220.74 g/mol
  • Structure : The compound features a piperidine ring substituted with an amino group and a ketone moiety, contributing to its pharmacological profile.

The biological activity of this compound is primarily linked to its interaction with specific biological targets, particularly in the modulation of enzyme activities. Research indicates that derivatives of aminopiperidine compounds often exhibit inhibitory effects on various kinases, which are crucial in cellular signaling pathways.

Biological Activity Overview

This compound has shown potential in several areas:

  • Kinase Inhibition : Similar compounds have been studied as inhibitors of glycogen synthase kinase 3 (GSK-3), a critical regulator in various signaling pathways involved in cell proliferation and survival .
  • Neuroprotective Effects : Some studies suggest that piperidine derivatives may offer neuroprotective benefits, although specific data on this compound remains limited.

Case Studies and Research Findings

Several studies have investigated related compounds and their biological activities:

  • GSK-3 Inhibition : Research on structurally similar compounds revealed promising inhibitory potency against GSK-3β, which plays a role in neurodegeneration and cancer . The introduction of specific substituents was shown to enhance metabolic stability and potency.
  • Anticonvulsant Activity : Related compounds have demonstrated anticonvulsant properties in animal models. For instance, a derivative exhibited an effective dose (ED50) of 1.7 mg/kg against maximal electroshock-induced seizures .
  • Toxicological Studies : Toxicological data for this compound is sparse. However, safety data sheets indicate it should be handled with care due to potential irritant properties .

Data Table: Summary of Biological Activities

Biological Activity Description Reference
GSK-3 InhibitionPotential inhibitor; enhances metabolic stability and potency
Anticonvulsant ActivityEffective in animal models; ED50 value of 1.7 mg/kg
Neuroprotective PropertiesSuggestive evidence from related compounds
ToxicityLimited data; classified as an irritant

Properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2,2-dimethylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-10(2,3)9(13)12-6-4-8(11)5-7-12;/h8H,4-7,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVRCQFTPHQEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride
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1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride
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1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride
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1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride
Reactant of Route 5
1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride
Reactant of Route 6
1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride

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